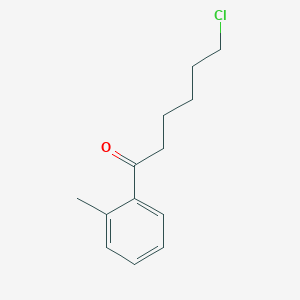

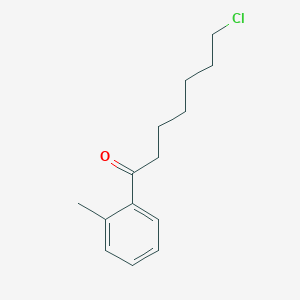

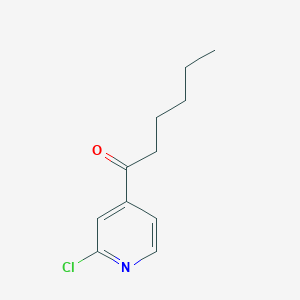

2-Chloro-4-hexanoylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

- Ligand Synthesis and Reactions : Research by Jankowiak et al. (2008) explored the reactions of 2-chloro-4-fluoropyridine and 2-chloro-4-nitropyridine derivatives, leading to the efficient synthesis of 2-chloro-4-heptyloxypyridine-N-oxide and other related compounds (Jankowiak, Jakowiecki, & Kaszyński, 2008).

Materials Science and Catalysis

- Photocatalytic Applications : Du et al. (2008) investigated platinum(II) bi- and terpyridyl chloro complexes, including derivatives of 2-chloro-4-nitropyridine, for their role in photocatalytic hydrogen production from water (Du, Schneider, Li, Zhao, Patel, Castellano, & Eisenberg, 2008).

- Water Oxidation Catalysis : Research by Kaveevivitchai et al. (2012) on mononuclear Ru(II) complexes, which may include derivatives of 2-chloro-4-nitropyridine, showed potential as catalysts for water oxidation (Kaveevivitchai, Zong, Tseng, Chitta, & Thummel, 2012).

Anticancer Research and Medicinal Chemistry

- Cancer Cell Studies : Fuster et al. (2022) explored ruthenium (II) complexes, potentially including 2-chloro-4-nitropyridine derivatives, for their cytotoxicity against cervical cancer HeLa cells (Fuster, Moulefera, Montalbán, Pérez, Víllora, & García, 2022).

Computational and Theoretical Chemistry

- Molecular Structure and Properties Analysis : A study by Velraj, Soundharam, and Sridevi (2015) on 2-chloro-4-nitropyridine derivatives analyzed their molecular structures, electronic properties, and reactivity using theoretical approaches (Velraj, Soundharam, & Sridevi, 2015).

Mécanisme D'action

Target of Action

It is known that similar compounds, such as quinazoline-based pyrimidodiazepines, have been synthesized for anticancer activity . These compounds target cancer cells and are selected for testing their anticancer activity against different panels of human tumors .

Mode of Action

Related compounds have been shown to interact with dna and receptors such as egfr and vegfr-2 . The interaction with these targets can lead to changes in the cell, such as inhibiting cell proliferation or inducing cell death .

Biochemical Pathways

Related compounds have been shown to affect pathways related to cell proliferation and survival . The downstream effects of these pathway alterations can include reduced tumor growth and increased cell death .

Result of Action

Related compounds have been shown to have antiproliferative activity against various cancer cell lines . This suggests that 2-Chloro-4-hexanoylpyridine may also have potential anticancer effects.

Propriétés

IUPAC Name |

1-(2-chloropyridin-4-yl)hexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-2-3-4-5-10(14)9-6-7-13-11(12)8-9/h6-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHBCWGWQRWHGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC(=NC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642135 |

Source

|

| Record name | 1-(2-Chloropyridin-4-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-hexanoylpyridine | |

CAS RN |

898784-68-4 |

Source

|

| Record name | 1-(2-Chloropyridin-4-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

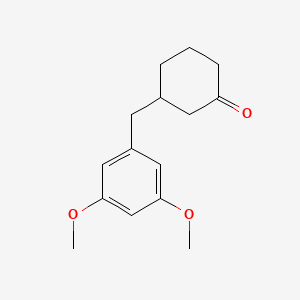

![3-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325436.png)

![2-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325438.png)